Product packaging for UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc(Cat. No.:)

UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc

Cat. No.: B12312260
M. Wt: 777.6 g/mol
InChI Key: MQPZMQHQQMJGDE-UHFFFAOYSA-N
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Description

Uridine (B1682114) diphosphate-3-O-(R-3-hydroxydecanoyl)-N-acetylglucosamine is a complex biomolecule composed of a uridine diphosphate (B83284) (UDP) group, an N-acetylglucosamine (GlcNAc) sugar, and an R-3-hydroxydecanoyl acyl chain. Its structure is intricately linked to its function, serving as a dedicated precursor in a vital biosynthetic pathway.

UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc stands as a pivotal metabolic intermediate in a wide array of Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. nih.govresearchgate.netnih.gov Its primary significance lies in its position as the product of the first committed step in the biosynthesis of Lipid A. nih.gov Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of most Gram-negative bacteria. nih.gov The integrity of this outer membrane is crucial for bacterial survival, providing a barrier against environmental stresses and certain antibiotics.

The biosynthesis of this intermediate is initiated by the enzyme UDP-N-acetylglucosamine acyltransferase, also known as LpxA. researchgate.netvulcanchem.com This enzyme catalyzes the transfer of an R-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). researchgate.netresearchgate.net The length of this acyl chain can vary between different bacterial species. For instance, in Escherichia coli, the preferred acyl chain is R-3-hydroxymyristate (a 14-carbon chain), while in Pseudomonas aeruginosa, it is R-3-hydroxydecanoate (a 10-carbon chain). vulcanchem.com This specificity is determined by the structure of the LpxA enzyme's acyl-binding pocket. vulcanchem.com

The formation of this compound is a critical branch point in bacterial metabolism. Its precursor, UDP-GlcNAc, is also a substrate for other essential pathways, such as the synthesis of peptidoglycan, a key component of the bacterial cell wall. nih.govwikipedia.org Therefore, the enzymatic reaction catalyzed by LpxA effectively channels UDP-GlcNAc into the dedicated pathway for Lipid A synthesis.

The creation of this compound is the first of a series of enzymatic steps that lead to the formation of Lipid A. researchgate.net Following its synthesis by LpxA, this intermediate becomes the substrate for the next enzyme in the pathway, UDP-3-O-acyl-N-acetylglucosamine deacetylase, or LpxC. wikipedia.orgnih.gov LpxC is a zinc-dependent enzyme that removes the acetyl group from the N-acetylglucosamine moiety of the molecule. wikipedia.orgnih.govnih.govpharmaceutical-technology.com This deacetylation step is considered the committed step in Lipid A biosynthesis and is essential for the pathway to proceed. nih.gov

The product of the LpxC reaction, UDP-3-O-(R-3-hydroxydecanoyl)-glucosamine, then serves as the substrate for the third enzyme in the pathway, LpxD. researchgate.netnih.gov LpxD, an acyltransferase, adds a second R-3-hydroxyacyl chain, this time to the amino group of the glucosamine (B1671600) sugar. researchgate.netuniprot.org This results in the formation of UDP-2,3-diacyl-glucosamine. This series of reactions highlights the central role of this compound as the foundational block upon which the complex structure of Lipid A is built. The subsequent steps in the pathway involve the dimerization of this disaccharide unit and further acylations and phosphorylations to complete the Lipid A molecule. nih.gov

Given that the Lipid A biosynthetic pathway is essential for the viability of Gram-negative bacteria and is absent in humans, the enzymes involved, particularly LpxA and LpxC, are considered promising targets for the development of novel antibiotics. nih.govnih.gov

Key Enzymes and Molecules in the Initial Steps of Lipid A Biosynthesis

Enzyme/MoleculeAbbreviationFunction
Uridine diphosphate-N-acetylglucosamineUDP-GlcNAcPrecursor molecule for the synthesis of this compound. nih.govwikipedia.org
UDP-N-acetylglucosamine acyltransferaseLpxACatalyzes the transfer of an R-3-hydroxyacyl chain to UDP-GlcNAc to form this compound. researchgate.netvulcanchem.com
UDP-3-O-(R-3-hydroxydecanoyl)-N-acetylglucosamineThe key metabolic intermediate and the product of the LpxA-catalyzed reaction. nih.gov
UDP-3-O-acyl-N-acetylglucosamine deacetylaseLpxCCatalyzes the deacetylation of this compound. wikipedia.orgnih.govnih.gov
UDP-3-O-(R-3-hydroxydecanoyl)glucosamine N-acyltransferaseLpxDCatalyzes the N-acylation of the product of the LpxC reaction. researchgate.netuniprot.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H45N3O19P2 B12312260 UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc

Properties

Molecular Formula

C27H45N3O19P2

Molecular Weight

777.6 g/mol

IUPAC Name

[3-acetamido-2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] 3-hydroxydecanoate

InChI

InChI=1S/C27H45N3O19P2/c1-3-4-5-6-7-8-15(33)11-19(35)47-24-20(28-14(2)32)26(46-16(12-31)22(24)37)48-51(42,43)49-50(40,41)44-13-17-21(36)23(38)25(45-17)30-10-9-18(34)29-27(30)39/h9-10,15-17,20-26,31,33,36-38H,3-8,11-13H2,1-2H3,(H,28,32)(H,40,41)(H,42,43)(H,29,34,39)

InChI Key

MQPZMQHQQMJGDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O

Origin of Product

United States

Biosynthetic Pathway of Udp 3 O R 3 Hydroxydecanoyl Glcnac

The Raetz Pathway and Initial Steps of Lipid A Biosynthesis

The synthesis of UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc occurs via the Raetz pathway, a conserved series of enzymatic reactions that assemble the lipid A moiety of LPS. nih.govresearchgate.net This pathway is initiated in the cytoplasm of the bacterial cell. researchgate.net The constitutive biosynthesis of lipid A is essential for the viability of nearly all Gram-negative bacteria. nih.gov

Precursor Substrates for Acyl Transferase Activity

The initial step in the Raetz pathway involves the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc). researchgate.net This reaction requires two key precursor substrates:

UDP-N-acetylglucosamine (UDP-GlcNAc): This is the sugar nucleotide that serves as the acceptor for the acyl chain. researchgate.net

(R)-3-hydroxydecanoyl-acyl carrier protein (ACP): This molecule provides the 10-carbon hydroxyacyl chain that is transferred to UDP-GlcNAc. nih.gov The acyl chain is attached to an acyl carrier protein (ACP), which acts as a chaperone, shuttling the fatty acid to the active site of the enzyme. pnas.org

Enzymatic Formation by UDP-N-acetylglucosamine Acyltransferase (LpxA)

The formation of this compound is catalyzed by the enzyme UDP-N-acetylglucosamine acyltransferase, commonly known as LpxA. pnas.orguniprot.org LpxA is a soluble, cytoplasmic enzyme that facilitates the transfer of the (R)-3-hydroxydecanoyl chain from its ACP thioester to the 3-hydroxyl group of the glucosamine (B1671600) moiety of UDP-GlcNAc. nih.govpnas.org

LpxA enzymes exhibit a high degree of selectivity for the length of the acyl chain they transfer. nih.gov While the LpxA from Escherichia coli preferentially utilizes a 14-carbon R-3-hydroxymyristoyl chain, the LpxA from Pseudomonas aeruginosa specifically selects for a 10-carbon R-3-hydroxydecanoyl chain. nih.gov

The reaction catalyzed by LpxA is notably reversible. pnas.orgnih.gov The equilibrium of this reaction favors the reactants, UDP-GlcNAc and (R)-3-hydroxydecanoyl-ACP, over the product, this compound. pnas.org In the presence of ACP, LpxA can efficiently catalyze the deacylation of this compound to regenerate the initial substrates. pnas.org However, LpxA does not hydrolyze the product in the absence of ACP. pnas.org

The acylation of UDP-GlcNAc by LpxA is a thermodynamically unfavorable reaction. pnas.orgnih.gov For the E. coli LpxA, the estimated equilibrium constant (Keq) is approximately 0.01. nih.govpnas.org This thermodynamic barrier has significant implications for the regulation of the lipid A biosynthetic pathway. Because the initial acylation step is not energetically favorable, it is not the committed step in the pathway. pnas.orgnih.gov

Subsequent Metabolic Transformation of this compound

Following its synthesis, this compound serves as the substrate for the next enzyme in the Raetz pathway.

Role as Substrate for UDP-3-O-acyl-GlcNAc Deacetylase (LpxC)

This compound is the specific substrate for the enzyme UDP-3-O-acyl-GlcNAc deacetylase, also known as LpxC. nih.govnih.govnih.gov LpxC is a zinc-dependent metalloamidase that catalyzes the removal of the N-acetyl group from the glucosamine residue of its substrate. nih.govbenthamdirect.com

This deacetylation reaction is considered the committed step of lipid A biosynthesis. nih.govnih.govresearchgate.net Unlike the reversible LpxA-catalyzed reaction, the deacetylation by LpxC is an irreversible process. This ensures that the metabolic flux is directed towards the synthesis of lipid A. nih.gov Due to its critical and regulatory role, LpxC is a significant target for the development of novel antibiotics against Gram-negative bacteria. nih.govresearchgate.net

LpxC Catalysis as the Committed Step in Lipid A Biosynthesis

The biosynthesis of Lipid A, an essential component of the outer membrane in most Gram-negative bacteria, involves a conserved pathway of nine enzymatic steps. researchgate.net The second reaction in this pathway, catalyzed by the enzyme UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), is a critical control point and represents the first irreversible and committed step. nih.govnih.gov This step ensures the metabolic flux is directed towards the formation of Lipid A.

The substrate for LpxC, this compound, is synthesized in the first step of the pathway. This initial reaction is catalyzed by the acyltransferase LpxA, which transfers an R-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov However, the LpxA-catalyzed reaction is thermodynamically unfavorable and reversible, with an equilibrium constant of approximately 0.01. nih.govnih.gov Consequently, the product, this compound, is not yet committed to the Lipid A pathway and can revert to its precursors.

The LpxC enzyme overcomes this unfavorable equilibrium by catalyzing the rapid and irreversible hydrolysis of the N-acetyl group from this compound. nih.govebi.ac.uk This deacetylation reaction yields UDP-3-O-(R-3-hydroxydecanoyl)-glucosamine and acetate (B1210297). nih.gov Since this reaction is essentially irreversible, its product is locked into the downstream pathway, making LpxC catalysis the committed step of Lipid A biosynthesis. nih.govnih.gov The regulation of LpxC levels and activity is therefore crucial for bacterial viability, as either insufficient or excessive production of Lipid A precursors can be lethal. nih.gov

Table 1: Key Enzymes in the Initial Steps of Lipid A Biosynthesis

EnzymeEC NumberSubstrate(s)ProductNature of Reaction
LpxA2.3.1.129UDP-N-acetylglucosamine + (R)-3-hydroxyacyl-ACPUDP-3-O-[(R)-3-hydroxyacyl]-N-acetylglucosamine + ACPReversible, Thermodynamically Unfavorable nih.govnih.gov
LpxC3.5.1.108UDP-3-O-[(R)-3-hydroxyacyl]-N-acetylglucosamine + H₂OUDP-3-O-[(R)-3-hydroxyacyl]-glucosamine + AcetateIrreversible, Committed Step nih.govwikipedia.org

Detailed Research Findings

LpxC is a zinc-dependent metalloamidase that is highly conserved across Gram-negative bacteria. nih.gov Extensive research has elucidated its structure, catalytic mechanism, and substrate specificity, highlighting its role as a key enzymatic checkpoint.

Structural Characteristics: Structural studies using NMR and X-ray crystallography have revealed that LpxC possesses a novel 'β-α-α-β sandwich' fold. nih.gov The enzyme contains a catalytic zinc ion (Zn²⁺) at the base of its active site. pnas.org A distinctive feature of LpxC is a deep, hydrophobic tunnel or passage that extends from the active site. nih.govnih.gov This passage accommodates the R-3-hydroxyacyl chain of the substrate. The extensive hydrophobic interactions within this tunnel are critical for high-affinity substrate binding and are responsible for the enzyme's specificity towards substrates carrying an appropriately positioned acyl chain. pnas.orgnih.gov This explains why LpxC has a more than 10,000-fold greater affinity for its acylated substrate compared to UDP-GlcNAc, which lacks the acyl chain. nih.govpnas.org

Catalytic Mechanism: LpxC employs a general acid-base catalytic mechanism. nih.gov A key glutamate (B1630785) residue (E78 in E. coli) acts as a general base, abstracting a proton from a zinc-coordinated water molecule. nih.gov This activation of water facilitates a nucleophilic attack on the carbonyl carbon of the substrate's N-acetyl group. A nearby histidine residue (H265 in E. coli) then functions as a general acid to donate a proton to the nitrogen of the leaving amino group, completing the hydrolysis. nih.gov The catalytic zinc ion is essential for polarizing the carbonyl group of the acetyl moiety and stabilizing the tetrahedral intermediate formed during the reaction. pnas.org

Substrate Specificity and Kinetics: The length of the R-3-hydroxyacyl chain on the UDP-GlcNAc substrate varies between different species of Gram-negative bacteria. For instance, the LpxC from Escherichia coli preferentially acts on a substrate with a 14-carbon myristoyl chain (UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc). uniprot.org In contrast, the native substrate for LpxC in Pseudomonas aeruginosa is this compound, which has a 10-carbon decanoyl chain. acs.org Despite these preferences, studies have shown that LpxC is relatively nonspecific for acyl chains longer than 10 carbons. nih.govacs.org

Table 2: Kinetic Parameters of LpxC Enzymes

Enzyme SourceSubstrateKM (μM)kcat (s⁻¹)Reference
Escherichia coliUDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc1.43.3 uniprot.org
Pseudomonas aeruginosaUDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc4.7N/A acs.org

The irreversible nature of the LpxC-catalyzed reaction effectively pulls the equilibrium of the preceding LpxA reaction forward, ensuring a continuous and controlled supply of precursors for the synthesis of Lipid A. nih.gov This pivotal role firmly establishes LpxC catalysis as the committed step in this essential biosynthetic pathway.

Enzymology and Mechanistic Studies of Associated Enzymes

UDP-N-acetylglucosamine Acyltransferase (LpxA)

LpxA is a cytosolic acyltransferase that catalyzes the first reaction in the conserved Raetz pathway of lipid A biosynthesis. rsc.org This homotrimeric enzyme facilitates the reversible transfer of an R-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). rsc.orgacs.orgnih.govosti.gov The product of this reaction, UDP-3-O-(R-3-hydroxyacyl)-GlcNAc, is the foundational precursor for the subsequent enzymatic steps that ultimately form the complex lipid A molecule. mdpi.com Although essential for the growth of most Gram-negative bacteria, the reaction catalyzed by LpxA has an unfavorable equilibrium constant of approximately 0.01, meaning the subsequent, irreversible deacetylation step by LpxC is the committed step of the pathway. pnas.orgebi.ac.uknih.gov

Catalytic Mechanism of R-3-Hydroxyacyl Chain Transfer

The catalytic mechanism of LpxA involves a direct acyl transfer from R-3-hydroxyacyl-ACP to UDP-GlcNAc without the formation of a covalent enzyme intermediate. The process is understood to be a general base-catalyzed reaction. nih.gov A key histidine residue, His125 in Escherichia coli LpxA (His121 in Pseudomonas aeruginosa), located in the active site, is proposed to act as the general base. acs.orgebi.ac.uknih.gov This histidine deprotonates the 3'-hydroxyl group of the UDP-GlcNAc glucosamine (B1671600) moiety, activating it as a nucleophile. acs.orgnih.gov The newly formed nucleophile then attacks the carbonyl carbon of the thioester bond linking the R-3-hydroxyacyl chain to the acyl carrier protein. ebi.ac.uk This attack proceeds through a tetrahedral oxyanion transition state, which is stabilized by the backbone amide of a conserved glycine (B1666218) residue (Gly139 in P. aeruginosa) that forms an "oxyanion hole". acs.orgnih.govnih.gov The collapse of this intermediate results in the transfer of the acyl chain to UDP-GlcNAc and the release of the unacylated ACP. ebi.ac.uk

Structural Determinants of Acyl Chain Selectivity

A remarkable feature of LpxA is its stringent selectivity for the length of the R-3-hydroxyacyl chain it transfers. This specificity varies between bacterial species and is a primary determinant of the final lipid A structure. acs.orgnih.gov

The LpxA enzymes from different bacterial species exhibit distinct preferences for the length of the acyl chain donor. For instance, E. coli LpxA is highly selective for R-3-hydroxymyristoyl-ACP, which has a 14-carbon (C14) acyl chain. mdpi.compnas.orgnih.gov In stark contrast, the LpxA from Pseudomonas aeruginosa preferentially incorporates a shorter R-3-hydroxydecanoyl chain, which is 10 carbons (C10) in length. rsc.orgacs.orgnih.govnih.gov Other species show different selectivities; for example, LpxA from Leptospira interrogans prefers C12 chains. acs.orgnih.govnih.gov This species-specific selection is critical as it dictates the primary acyl chain composition of the organism's lipid A. nih.gov

Bacterial SpeciesPreferred Acyl ChainChain Length
Escherichia coliR-3-hydroxymyristateC14
Pseudomonas aeruginosaR-3-hydroxydecanoateC10
Leptospira interrogansR-3-hydroxylaurateC12
Neisseria meningitidisR-3-hydroxylaurateC12

The mechanism governing acyl chain selectivity is often described by the "hydrocarbon ruler" hypothesis. rsc.orgmdpi.comnih.gov This model posits that a specific amino acid residue within a hydrophobic pocket of the LpxA active site acts as a steric gate or "ruler," physically constraining the length of the acyl chain that can be accommodated. rsc.orgacs.orgnih.gov The identity of this residue is a key determinant of species-specific preference. In P. aeruginosa LpxA, this ruler is the residue Met169. acs.orgnih.govnih.gov The methionine side chain projects into the acyl-chain binding pocket, preventing chains longer than C10 from binding effectively. In E. coli, which prefers longer C14 chains, the equivalent position is occupied by a smaller glycine residue (Gly173), creating a deeper pocket that accommodates the longer myristoyl chain. pnas.org Mutational studies have confirmed this hypothesis: changing Met169 to glycine in P. aeruginosa LpxA switches its preference to C14 chains, while the reverse G173M mutation in E. coli LpxA causes it to prefer C10 chains. pnas.org

Bacterial Species"Ruler" ResidueResulting Acyl Chain Preference
Pseudomonas aeruginosaMet169C10
Escherichia coliGly173C14
Leptospira interrogansLys171C12

Beyond the residues controlling acyl chain length, several other amino acids are crucial for the catalytic function of LpxA. As mentioned, His121 (P. aeruginosa numbering) acts as the general base that activates the UDP-GlcNAc substrate for nucleophilic attack. acs.orgnih.govnih.gov Its proper orientation is supported by an interaction with a nearby aspartate residue (Asp126 in E. coli). nih.gov The backbone amide of Gly139 (P. aeruginosa numbering) is critical for forming the oxyanion hole, which stabilizes the high-energy tetrahedral intermediate during the acyl transfer reaction. acs.orgnih.gov The conformation of this oxyanion hole appears to be flexible, suggesting that substrate binding may induce a conformational change necessary for efficient catalysis. acs.orgnih.gov

UDP-3-O-acyl-GlcNAc Deacetylase (LpxC)

LpxC is a zinc-dependent metalloamidase that is essential for the viability of most Gram-negative bacteria. nih.govwikipedia.org It is a cytoplasmic enzyme that catalyzes the second and committed step in the lipid A biosynthetic pathway. nih.govnih.govasm.org The enzyme is highly conserved across various Gram-negative species, although notable differences in substrate specificity and inhibitor sensitivity exist between orthologs, such as those from Escherichia coli and Pseudomonas aeruginosa. nih.govnih.govnih.govuniprot.orgnih.gov

Deacetylation Mechanism and Functional Significance

The reaction catalyzed by LpxC is the hydrolysis of the N-acetyl group from UDP-3-O-acyl-N-acetylglucosamine. wikipedia.org This deacetylation is the first irreversible step in lipid A formation, making it a crucial control point in the pathway. nih.gov The preceding step, the acylation of UDP-GlcNAc by LpxA, is thermodynamically reversible, thus establishing the LpxC-catalyzed reaction as the committed step for lipid A synthesis. nih.gov

The catalytic mechanism of LpxC involves a metalloamidase activity that is dependent on a single catalytic zinc ion (Zn²⁺). wikipedia.org This zinc ion is coordinated by conserved histidine and aspartate residues within the active site. It activates a water molecule, which then acts as a nucleophile to attack the carbonyl carbon of the substrate's N-acetyl group. This process is facilitated by a general acid-base catalytic mechanism, leading to the release of acetate (B1210297) and the product, UDP-3-O-acyl-glucosamine.

The functional significance of this deacetylation is profound. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), which forms the outer leaflet of the outer membrane in Gram-negative bacteria. This membrane is essential for bacterial survival, providing a barrier against many antibiotics and detergents. Consequently, the inhibition of LpxC disrupts lipid A synthesis, leading to the cessation of bacterial growth and, in many cases, cell death. This makes LpxC a highly attractive target for the development of new antibiotics. nih.govnih.gov

Enzymatic Activity with UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc as Substrate

In Pseudomonas aeruginosa, the native substrate for LpxC is specifically this compound, which features a 10-carbon acyl chain. nih.govnih.gov The enzyme demonstrates significant specificity for the length of this acyl chain. The presence of the (R)-3-hydroxydecanoyl group is critical for efficient binding and catalysis compared to the unacylated UDP-GlcNAc.

Characterization of the Substrate-Binding Site

The three-dimensional structure of LpxC reveals a novel α/β fold, creating an active site at the interface of two domains. nih.gov A key feature of the substrate-binding site is a distinctive hydrophobic passage or tunnel. nih.govnih.gov This tunnel is specifically designed to accommodate the R-3-hydroxyacyl chain of the substrate.

Structural studies of P. aeruginosa LpxC complexed with inhibitors have provided significant details about the active site architecture. nih.gov The binding site can be divided into several regions:

The Zinc-Binding Site: The catalytic zinc ion is located deep within the active site cleft, where it is coordinated by conserved amino acid residues essential for catalysis.

The Hydrophobic Tunnel: This passage extends from the active site and is lined with hydrophobic amino acid residues. It specifically binds the 10-carbon decanoyl chain of the substrate, contributing a significant portion of the binding energy and playing a crucial role in substrate specificity. Structural analysis suggests that this tunnel in P. aeruginosa LpxC is optimized to accommodate a C10 chain.

The Nucleotide-Binding Region: A pocket near the entrance of the active site is positioned to bind the UDP-GlcNAc moiety of the substrate. nih.gov

Although a crystal structure of P. aeruginosa LpxC with its native substrate, this compound, is not available, models based on inhibitor-bound structures and orthologs provide a clear model for substrate binding. nih.gov The UDP-GlcNAc portion resides in a more solvent-exposed area, while the crucial (R)-3-hydroxydecanoyl chain inserts deep into the hydrophobic tunnel, positioning the N-acetyl group for cleavage by the zinc-activated catalytic machinery.

Structural Biology of Udp 3 O R 3 Hydroxydecanoyl Glcnac in Enzyme Complexes

X-ray Crystallography of LpxA in Complex with UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc

UDP-N-acetylglucosamine acyltransferase (LpxA) catalyzes the first, reversible step of lipid A biosynthesis: the transfer of a hydroxy-acyl chain from an acyl carrier protein (ACP) to the 3-OH group of UDP-GlcNAc. pnas.orgnih.gov The crystal structure of Escherichia coli LpxA, a homotrimer with an unusual left-handed parallel β-helix fold, has been solved in complex with its product, this compound. pnas.orgrcsb.orgresearchgate.net

In the complex, each active site region of the LpxA homotrimer accommodates one molecule of the product. pnas.org The binding conformation of this compound is similar, though not identical, to that of other acylated products like UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc. pnas.org

Table 1: Crystallographic Data for LpxA in Complex with this compound
ParameterValueReference
EnzymeEscherichia coli LpxA pnas.orgnih.gov
LigandThis compound pnas.orgnih.gov
Resolution1.85 Å pnas.orgnih.gov
Overall StructureHomotrimer, left-handed parallel β-helix fold pnas.orgrcsb.org
Conformational Change upon BindingMinor (0.34 Å rmsd vs. unliganded) pnas.org

The active sites of the LpxA homotrimer are situated at the interfaces between adjacent subunits. researchgate.netnih.gov Consequently, each bound molecule of this compound interacts with residues from two different subunits. nih.gov The UDP moiety extends toward one subunit, while the glucosamine (B1671600) ring and the attached (R-3-hydroxydecanoyl) chain are positioned adjacent to the neighboring subunit. nih.gov

Key interactions supporting the direct transfer mechanism involve the catalytic residue His125, which is positioned within hydrogen-bonding distance of the GlcNAc 3-O atom. pnas.org This arrangement is consistent with a general base mechanism where His125 activates the 3-OH group of the UDP-GlcNAc substrate, enhancing its nucleophilicity for the attack on the acyl-ACP thioester. pnas.org The binding of the acyl chain displaces the side chain of His160 compared to the unliganded enzyme structure. pnas.org Other residues, such as His144, have been implicated in binding the GlcNAc moiety. pnas.org

The structure of LpxA with bound this compound has been compared to the complex with UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc, which was resolved at 1.74 Å. pnas.org While the two products bind in similar conformations, the modes of binding are not identical. pnas.org The superposition of the two product-bound complexes yields a very low rmsd of 0.10 Å for all Cα backbone pairs, indicating high structural similarity. pnas.org

These structures reveal how E. coli LpxA achieves its remarkable acyl chain selectivity, strongly preferring the 14-carbon R-3-hydroxymyristoyl chain over others. pnas.orgnih.gov Although it can utilize a 10-carbon chain, as seen with the decanoyl substrate, the rate is significantly lower. researchgate.net Structural analyses of LpxA orthologues with different intrinsic specificities, such as the C10-selective Pseudomonas aeruginosa LpxA, provide further insight into the molecular basis of this acyl chain recognition. pnas.orgnih.gov

Structural Insights into LpxC Binding and Catalysis with its Substrate

Following its synthesis by LpxA, this compound serves as the native substrate for the enzyme LpxC in certain Gram-negative bacteria, such as Pseudomonas aeruginosa. nih.govnih.gov LpxC, a zinc-dependent deacetylase, catalyzes the second and committed step in lipid A biosynthesis. nih.govuniprot.orgwikipedia.org Its inhibition blocks the pathway, making it a key target for the development of novel antibiotics. nih.govduke.edu

The three-dimensional structure of LpxC has been determined by both X-ray crystallography and NMR spectroscopy for several bacterial species. duke.edunih.govwikipedia.org The enzyme adopts a novel fold described as a 'β-α-α-β sandwich', which arises from the duplication of a structural motif. duke.eduwikipedia.org Crystal structures of LpxC from Aquifex aeolicus and E. coli have been solved in complex with reaction products or substrate-mimetic inhibitors. nih.govnih.gov For instance, the structure of E. coli LpxC was solved with its co-purified reaction product, UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine (myr-UDP-GlcN), which remained stably bound throughout purification and crystallization. nih.gov These structures reveal a conserved catalytic site featuring a zinc ion essential for catalysis, coordinated by a conserved motif. nih.govwikipedia.org The catalytic zinc ion is located at the base of the active-site cleft. nih.gov

A defining feature of the LpxC structure is a hydrophobic tunnel or passage adjacent to the active site. nih.govduke.eduwikipedia.org This tunnel is formed by inserts within the enzyme's core fold and is specifically designed to accommodate the acyl chain of the substrate. nih.govnih.govwikipedia.org The structure of A. aeolicus LpxC was solved with a fatty acid molecule (myristic acid) serendipitously bound within this tunnel, clearly delineating its function. nih.gov

This hydrophobic passage is critical for substrate binding and specificity, as the 3-O-acyl substituent of the substrate must make key interactions within the tunnel for optimal binding and catalysis. nih.govuniprot.org The tunnel effectively encapsulates the acyl chain, explaining the enzyme's specificity for substrates bearing an appropriately positioned fatty acid. nih.govduke.eduwikipedia.org For P. aeruginosa LpxC, this tunnel is tailored to accommodate the 10-carbon decanoyl chain of its native substrate, this compound. nih.govnih.gov The dynamic nature of this tunnel, which appears to become more ordered upon ligand binding, is a key aspect of the enzyme's function. duke.edu

Conformational Dynamics and Ligand-Induced Changes in Enzyme Structures

The binding of this compound and related ligands to the enzymes of the lipid A biosynthetic pathway induces a range of structural changes, from subtle side-chain rearrangements to large-scale domain ordering. These conformational dynamics are critical for substrate recognition, catalysis, and inhibitor binding. The nature and extent of these changes vary significantly between enzymes like LpxA, which synthesizes the molecule, and LpxC, which subsequently modifies it.

Minimal Perturbation in LpxA Product Complex

The enzyme UDP-N-acetylglucosamine acyltransferase (LpxA) catalyzes the reversible transfer of a hydroxyacyl chain to UDP-GlcNAc, forming this compound. nih.gov High-resolution crystal structures of Escherichia coli LpxA in complex with its product reveal that ligand binding does not cause major conformational changes to the enzyme's backbone architecture. pnas.org The enzyme maintains its characteristic left-handed parallel β-helix fold. pnas.org

Interestingly, while the GlcNAc and UDP moieties of the product adopt a conformation nearly identical to that of the substrate UDP-GlcNAc, the conformation of the diphosphate (B83284) linkage itself can vary depending on the acyl chain length. pnas.org A comparison of LpxA bound to the C10-acyl product (decanoyl) versus the C14-acyl product (myristoyl) shows a rotational reorientation within the diphosphate unit, which alters its interactions with LpxA side chains and the network of surrounding water molecules. pnas.org This suggests that while the core protein structure is rigid, the ligand itself possesses a degree of conformational flexibility within the active site that is influenced by the nature of the acyl chain.

Table 1: Crystallographic Data on LpxA Ligand Complexes
ComplexPDB IDResolution (Å)Key Conformational FindingReference
E. coli LpxA / this compound1J2Z1.85No major backbone change (0.34 Å rmsd vs unliganded); minor side-chain perturbations (e.g., H160). nih.govpnas.org
E. coli LpxA / UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc1J2Y1.74Altered UDP moiety conformation compared to the C10-acyl product complex. nih.govpnas.org
Unliganded E. coli LpxA1LXA2.60Baseline structure for comparison. nih.govnih.gov

Substantial Induced-Fit Remodeling in LpxC

In stark contrast to LpxA, the UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) undergoes significant conformational changes upon ligand binding, consistent with an induced-fit mechanism. nih.gov LpxC catalyzes the second and committed step in lipid A synthesis: the deacetylation of this compound. nih.govduke.edunih.gov

Spectroscopic and structural studies of LpxC from organisms like Aquifex aeolicus reveal that in the absence of a substrate or inhibitor, the enzyme exists in a dynamic and conformationally flexible state. nih.gov A number of residues, particularly those in and around the active site and a hydrophobic passage, are disordered or in conformational exchange. nih.gov This intrinsic mobility is thought to be crucial for allowing the substrate to access the deeply buried active site. nih.gov

Upon binding of a substrate analog, LpxC locks into a single, well-defined "closed" conformation. nih.gov This transition involves the ordering of several structural elements:

Hydrophobic Passage: A key feature of LpxC is a hydrophobic tunnel that accommodates the acyl chain of the substrate. nih.govwikipedia.org This passage is formed by residues from a distinct β-α-αL-β motif. Evidence suggests this passage is not pre-formed and rigid but rather becomes ordered upon ligand binding, encapsulating the acyl chain. nih.gov

Active Site Loops: Loops in the vicinity of the catalytic zinc ion and the UDP-binding pocket also become structured and adopt a fixed conformation. nih.gov

Domain Arrangement: The enzyme consists of two domains with similar α/β folds. Ligand binding stabilizes the relative orientation of these domains and key helices (α1 and α2) that form part of the UDP binding site. nih.gov

This ligand-induced ordering is essential for catalysis, as it correctly positions the substrate relative to the catalytic zinc ion and key residues like a glutamate (B1630785) that acts as the general base. nih.govduke.edu The entropic cost of forcing the long-chain substrate into a rigid, pre-formed tunnel would be high; therefore, the induced-fit model, where the enzyme and ligand mutually adapt, provides a more favorable binding pathway. nih.gov

Table 2: Ligand-Induced Dynamics in LpxC
Enzyme StateConformational PropertiesKey Structural Elements InvolvedReference
Apo (Unliganded)Disordered or in conformational exchange. Multiple states sampled.Active site loops, β-α-αL-β motif, residues forming the hydrophobic passage. nih.gov
Holo (Ligand-Bound)Ordered "closed" conformation. Single, rigid state adopted.Stabilized hydrophobic passage, ordered active site loops, fixed domain orientation. nih.govnih.gov

Chemical Synthesis and Derivative Research

Design and Synthesis of Mechanistic Probes and Enzyme Substrate Analogues

The native substrate, UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc, is a vital chemical tool for biochemical and enzymatic studies, particularly for enzyme inhibition assays targeting LpxC. nih.gov The synthesis of this compound also opens the door to creating a variety of analogues that can serve as mechanistic probes or potential inhibitors. nih.gov

To investigate the substrate specificity of enzymes in the lipid A pathway, analogues of the native substrate are designed and synthesized with specific structural modifications. A common strategy is to alter the length of the acyl chain, which allows for probing the size and hydrophobic characteristics of the enzyme's active site. nih.gov

For example, an analogue of the title compound, UDP-3-O-(R-3-hydroxyheptanoyl )-GlcNAc, has been synthesized using the same chemical route but substituting the decanoyl side chain with a shorter heptanoyl one. nih.govacs.org This is achieved by using (R)-3-(tert-butyldimethylsilyloxy)heptanoic acid during the acylation step of the sugar moiety. researchgate.net Comparing the enzymatic processing of the native substrate with this shorter-chain analogue provides direct insight into how the acyl chain length affects binding and catalysis by the LpxC enzyme. Studies on the LpxC from E. coli have demonstrated that the acyl chain is crucial for catalytic efficiency, with the physiological R-3-hydroxymyristoyl chain increasing the kcat/KM value by a factor of 5 x 10^6 compared to the unsubstituted UDP-GlcNAc. uniprot.org This highlights the power of using such analogues to map enzyme-substrate interactions.

The table below compares the native substrate with a synthesized analogue designed to probe enzyme specificity.

Compound NameAcyl ChainPurpose
UDP-3-O-(R-3-hydroxydecanoyl )-GlcNAcC10 (Decanoyl)Native substrate for P. aeruginosa LpxC; baseline for activity assays. nih.gov
UDP-3-O-(R-3-hydroxyheptanoyl )-GlcNAcC7 (Heptanoyl)Analogue to investigate the effect of acyl chain length on enzyme specificity and activity. nih.govacs.org

The availability of chemically synthesized this compound and its derivatives is fundamental for the development of robust biochemical assays. nih.gov These assays are used to screen for inhibitors of LpxC, a promising target for novel antibiotics against Gram-negative pathogens. nih.govnih.gov The use of a pure, well-defined synthetic substrate ensures that assays are reliable and reproducible. nih.gov

Analogues can be developed not just as inhibitors, but also as tools for the assay itself. For instance, in other systems, fluorescently labeled substrate analogues have been developed to facilitate high-throughput screening for competitive inhibitors via fluorescence polarization assays. researchgate.net While not yet described for this specific substrate, the principle of creating modified analogues for assay development is a well-established practice in drug discovery. The development of such tools for LpxC would rely on the synthetic routes established for the native substrate.

Biochemical assays that measure the enzymatic conversion of the substrate often rely on mass spectrometry. In a typical setup, the reaction mixture is analyzed to quantify the amount of substrate converted to product by monitoring the disappearance of the substrate's parent and daughter ions and the appearance of the product's corresponding ions.

Genetic Regulation and Expression of Enzymes Involved in Udp 3 O R 3 Hydroxydecanoyl Glcnac Metabolism

Transcriptional and Translational Control of lpxA and lpxC Genes

The regulation of the genes encoding the first two enzymes of the lipid A pathway, lpxA and lpxC, occurs at multiple levels, including transcriptional, post-transcriptional, and post-translational control. This multi-layered regulation allows the cell to fine-tune the flux of precursors into the pathway in response to various growth conditions and stresses.

Transcriptional and Translational Control of lpxA

The lpxA gene in Escherichia coli encodes the UDP-N-acetylglucosamine acyltransferase, which catalyzes the first reaction of lipid A biosynthesis. researchgate.netmdpi.com This reaction involves the transfer of an R-3-hydroxymyristoyl group from its acyl carrier protein (ACP) to the 3-hydroxyl position of UDP-GlcNAc. nih.gov The lpxA gene is located within an operon that also contains lpxB, lpxD, and fabZ, indicating a coordinated transcriptional regulation with other genes involved in lipid and membrane synthesis. researchgate.net The translational start signal for lpxA is contained within the sequence of the upstream gene, fadZ, suggesting a potential for translational coupling. researchgate.net While the reaction catalyzed by LpxA is thermodynamically unfavorable and reversible, it serves as a crucial entry point into the pathway. researchgate.netuniprot.org

Transcriptional and Translational Control of lpxC

While direct transcriptional control of lpxC appears limited, with mRNA levels not changing significantly even when the enzyme's activity increases, post-transcriptional and translational mechanisms play a more significant role. uniprot.orgnih.gov

Post-transcriptional Regulation: Studies have suggested the involvement of small non-coding RNAs (sRNAs) in managing LpxC levels. The GcvB sRNA, for instance, has been proposed to negatively regulate lpxC expression by base-pairing with its mRNA, which can block the ribosome binding site and inhibit translation. nih.gov

Post-translational Regulation (Proteolysis): The primary mechanism for controlling LpxC levels in E. coli and many other enterobacteria is through regulated proteolysis. asm.orgnih.gov The cellular concentration of LpxC is tightly controlled by the essential, membrane-bound ATP-dependent metalloprotease FtsH. asm.orgmdpi.com This degradation is modulated by several accessory proteins:

LapB (YciM): An essential inner membrane protein that is presumed to act as an adapter, facilitating the degradation of LpxC by FtsH. asm.orgmdpi.com

LapC (YejM/PbgA): This essential protein acts antagonistically to the FtsH-LapB complex. asm.orgmdpi.com It stabilizes LpxC, preventing its excessive degradation and thereby maintaining adequate LPS synthesis. asm.orgmdpi.com

HslVU Protease: Under certain conditions, such as high temperatures, the HslVU protease provides an alternative pathway for LpxC degradation. nih.govmdpi.com

Growth Rate Dependence: The stability of LpxC is also linked to the cell's growth rate and the levels of the alarmone (p)ppGpp. asm.orgnih.gov In rapidly growing cells, LpxC is more stable, whereas under slow-growth conditions, it is degraded more quickly. nih.gov

Inhibition of later steps in the lipid A pathway leads to a significant increase in the amount of LpxC protein without a corresponding rise in lpxC mRNA. This suggests a feedback mechanism that controls LpxC levels primarily by modulating its translation or, more critically, its rate of degradation. uniprot.org

Table 1: Key Regulatory Factors of lpxA and lpxC Gene Expression

GeneRegulatory LevelFactorFunctionReferences
lpxATranscriptionalOperon Structure (with lpxB, lpxD, fabZ)Co-regulation with other lipid synthesis genes. researchgate.net
lpxCPost-transcriptionalGcvB (sRNA)Negative regulation, likely by inhibiting translation. nih.gov
lpxCPost-translational (Proteolysis)FtsH ProteasePrimary protease responsible for LpxC degradation. asm.orgasm.orgnih.gov
LapB (YciM)Adapter protein promoting FtsH-mediated degradation of LpxC. asm.orgmdpi.com
LapC (YejM/PbgA)Antagonist of LapB; stabilizes LpxC to prevent excessive degradation. asm.orgmdpi.com
HslVU ProteaseAlternative protease for LpxC degradation, active at high temperatures. nih.govmdpi.com

Functional Complementation Studies in Mutant Bacterial Strains

Functional complementation is a powerful genetic technique used to confirm the function of a gene. In the context of lipid A biosynthesis, these studies often involve introducing a functional copy of a gene, such as lpxA or lpxC, into a mutant strain that has a defective or deleted version of that gene. Restoration of the wild-type phenotype, such as normal growth or LPS production, confirms the gene's function and its role in the pathway.

Several studies have used this approach to dissect the roles and regulation of lpxA and lpxC:

Complementation of Regulatory Mutants: The essentiality of regulatory proteins like LapC (YejM) is linked to their control over LpxC levels. In E. coli, a lethal deletion of the yejM gene (ΔyejM) results in excessive degradation of LpxC. This lethality can be rescued by overexpressing lpxC from a plasmid, demonstrating that the essential function of YejM is to maintain sufficient LpxC levels for LPS synthesis. asm.org

Suppressor Mutations: Genetic selections for mutations that rescue a lethal phenotype can reveal functional relationships between genes. For instance, the lethality caused by deleting the lapB gene (which stabilizes LpxC) can be suppressed by secondary mutations in lpxC that likely reduce its activity, thereby rebalancing LPS synthesis. mdpi.commdpi.com Similarly, in Francisella tularensis, mutations in lpxA were found to suppress the growth defect caused by the deletion of the ripA gene, and this suppression was reversed by complementing the strain with a wild-type copy of ripA. umich.edud-nb.info

Heterologous Complementation: The function and activity of LpxC enzymes from different bacterial species have been verified by expressing them in E. coli. LpxC proteins from organisms such as Salmonella enterica, Yersinia pseudotuberculosis, and Vibrio cholerae were shown to be active in E. coli, although their expression was often toxic, indicating high enzymatic activity. nih.gov This approach is crucial for understanding how the enzyme functions and is regulated across different species.

Conditional Expression Systems: To study essential genes like lpxC, researchers have placed them under the control of inducible promoters. In a study on Bordetella pertussis, the native lpxC promoter was replaced with an IPTG-inducible promoter. The resulting strain required IPTG for growth, confirming the essentiality of LpxC. mdpi.com Depleting LpxC by removing IPTG led to reduced LPS levels and distinct morphological changes. mdpi.com

Table 2: Examples of Functional Complementation Studies

OrganismMutant StrainComplementation/Suppressor GeneObservationReferences
E. coliΔyejM (lethal)Overexpression of lpxCRestored viability by increasing LpxC levels. asm.org
E. coliΔlapB (lethal)Suppressor mutations in lpxCRestored viability by rebalancing LPS synthesis. mdpi.commdpi.com
B. pertussisPIPTG-lpxCIPTG (inducer)Growth was dependent on IPTG, confirming lpxC is essential. mdpi.com
F. tularensisΔripA (growth defect)Suppressor mutation in lpxARestored growth; phenotype reversed by complementation with wild-type ripA. umich.edud-nb.info

Comparative Genomics of Lipid A Biosynthesis Pathways Across Bacterial Species

Comparative genomics provides insights into the evolution, conservation, and diversity of metabolic pathways across different organisms. The lipid A biosynthesis pathway, also known as the Raetz pathway, is highly conserved among most Gram-negative bacteria, reflecting its fundamental role in creating the outer membrane. nih.govresearchgate.net However, genomic comparisons have revealed significant diversity, particularly in the regulation of the pathway and in the structure of the final lipid A molecule.

Conservation of Core Enzymes: The genes encoding the core enzymes of the Raetz pathway, including lpxA, lpxC, lpxD, lpxH, lpxB, and lpxK, are found in a wide array of Gram-negative bacteria. researchgate.net This conservation makes these enzymes, especially LpxC, attractive targets for the development of broad-spectrum antibiotics. nih.govpnas.org Interestingly, orthologs of these key lipid A biosynthesis genes have also been identified in the nuclear genome of the plant Arabidopsis thaliana, suggesting a shared evolutionary origin, possibly through the endosymbiotic event that gave rise to mitochondria. pnas.org

Diversity in LpxC Regulation: While the LpxC enzyme itself is highly conserved, its regulation is not. Comparative studies have shown that the FtsH-mediated proteolytic control of LpxC is common among enterobacteria like E. coli, Salmonella, and Yersinia, but it is not a universal mechanism. asm.orgnih.gov

In Pseudomonas aeruginosa , LpxC appears to be a stable protein, suggesting that its activity is regulated by a proteolysis-independent mechanism. mdpi.comasm.orgnih.gov

In some alphaproteobacteria, such as Agrobacterium tumefaciens and Rhodobacter capsulatus , LpxC is degraded, but by the Lon protease, not FtsH. asm.orgnih.gov

This regulatory diversity is reflected in the C-terminal sequence of the LpxC protein. In E. coli, this region serves as a degradation signal for FtsH. However, this sequence varies significantly across species. asm.org For example, the LpxC from Aquifex aeolicus lacks this C-terminal extension entirely and is stable when expressed in E. coli. asm.orgnih.gov

Gene Organization and Alternative Enzymes: The genomic context of lipid A biosynthesis genes can also differ. While some genes are organized in operons in E. coli, their arrangement can vary in other bacteria. Furthermore, some species utilize alternative enzymes for certain steps. For instance, Caulobacter crescentus possesses a different hydrolase, LpxI, which performs the same function as LpxH in E. coli. nih.gov

Genomics and Antibiotic Resistance: Comparative genomics is also a key tool for identifying the genetic basis of antibiotic resistance. Mutations in the lipid A biosynthesis genes, including lpxA, lpxC, and lpxD, have been linked to resistance against antibiotics like colistin (B93849) in pathogens such as Acinetobacter baumannii. mcmaster.caresearchgate.net

Table 3: Comparative Regulation of LpxC Across Different Bacterial Species

Bacterial Group/SpeciesPrimary LpxC Regulatory MechanismProtease InvolvedReferences
Enterobacteria (e.g., E. coli, Salmonella, Yersinia)ProteolysisFtsH asm.orgnih.gov
Pseudomonas aeruginosaProteolysis-independent (likely allosteric or transcriptional)N/A (LpxC is stable) mdpi.comasm.orgnih.gov
Alphaproteobacteria (e.g., A. tumefaciens, R. capsulatus)ProteolysisLon asm.orgnih.gov
Aquifex aeolicusUnknown (LpxC lacks C-terminal degradation signal)N/A (LpxC is stable in E. coli) asm.orgnih.gov

Compound Index

Role of Udp 3 O R 3 Hydroxydecanoyl Glcnac in Bacterial Physiology

Importance for Bacterial Cell Wall Biogenesis

UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc is a fundamental building block in the complex process of bacterial cell wall biogenesis, especially in Gram-negative bacteria. researchgate.net Its main function is to act as an early precursor in the biosynthesis of Lipid A, an essential component of the outer leaflet of the outer membrane. uniprot.orgproteopedia.org The creation of this molecule marks a committed step in the Raetz pathway of lipid A biosynthesis. unina.it

The synthesis of this compound is catalyzed by the enzyme UDP-N-acetylglucosamine acyltransferase, known as LpxA. pnas.orgresearchgate.net LpxA transfers an R-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). pnas.orgnih.gov In the bacterium Pseudomonas aeruginosa, the preferred acyl chain is R-3-hydroxydecanoate, which leads to the formation of this compound. nih.govnih.gov In other Gram-negative bacteria like Escherichia coli, the enzyme shows a preference for a 14-carbon chain, which results in the formation of UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc. pnas.org

This initial acylation step is a thermodynamically unfavorable reaction. pnas.orguniprot.org The subsequent enzymatic step, which is the irreversible deacetylation of the N-acetyl group, is what drives the pathway forward, emphasizing the critical point at which this compound is formed. uniprot.orgduke.edu The synthesis of this compound is essential for the subsequent steps of lipid A assembly to proceed, and its absence results in a failure to produce LPS and a compromised cell envelope.

EnzymeFunction in Lipid A BiosynthesisOrganism Example
LpxA Catalyzes the transfer of a hydroxyacyl chain to UDP-GlcNAc.Pseudomonas aeruginosa, Escherichia coli
LpxC Deacetylates UDP-3-O-(R-3-hydroxyacyl)-GlcNAc.Pseudomonas aeruginosa, Escherichia coli
LpxD Adds a second hydroxyacyl chain to the glucosamine (B1671600) unit.Escherichia coli

Essentiality of its Biosynthesis Pathway for Bacterial Viability

The metabolic pathway that produces and utilizes this compound is vital for the survival of most Gram-negative bacteria. pnas.orgduke.edu The enzymes in this pathway, especially LpxA and LpxC, are necessary for bacterial growth. pnas.org

The first committed step in the lipid A pathway is the deacetylation of UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine by the enzyme LpxC, which is a zinc-dependent deacetylase. duke.eduwikipedia.orgwikipedia.org This reaction is irreversible and helps to drive the preceding reversible LpxA-catalyzed reaction forward. pnas.orguniprot.org The product of the LpxC reaction, UDP-3-O-(R-3-hydroxydecanoyl)-glucosamine, is then further acylated by the enzyme LpxD. uniprot.orguniprot.orgwikipedia.org

The essential role of this pathway has made it a key target for the development of new antibiotics. researchgate.netduke.eduresearchgate.net For example, inhibiting LpxC blocks the synthesis of lipid A, which is fatal to the bacterium. researchgate.netnih.gov The fact that there is no similar pathway in humans makes LpxC a highly specific target for antibacterial drugs, which reduces the likelihood of side effects. researchgate.net A number of potent LpxC inhibitors have been developed and show potential as new treatments for infections caused by multidrug-resistant Gram-negative pathogens. wikipedia.orgresearchgate.net

Linkage to Lipopolysaccharide (LPS) Structure and Function in Gram-Negative Bacteria

This compound is intrinsically linked to the structure and function of lipopolysaccharide (LPS) in Gram-negative bacteria. LPS is a primary component of the outer membrane, where it acts as a protective barrier and helps to maintain the structural integrity of the cell. proteopedia.orgnih.gov LPS consists of three main parts: the O-antigen, a core oligosaccharide, and lipid A. nih.gov

Lipid A serves as the hydrophobic anchor of LPS, securing it within the outer membrane. uniprot.orgproteopedia.org The biosynthesis of lipid A starts with the creation of this compound. unina.itnih.gov This molecule is then altered through a series of enzymatic reactions, such as deacetylation, further acylation, phosphorylation, and glycosylation, to create the final complex structure of lipid A. uniprot.orgnih.gov

Biochemical Applications and Research Tools

Use in Enzyme Kinetic Studies of LpxA and LpxC

This compound is instrumental in elucidating the enzymatic mechanisms of LpxA (UDP-N-acetylglucosamine acyltransferase) and LpxC (UDP-3-O-acyl-N-acetylglucosamine deacetylase), the first two enzymes in the lipid A biosynthetic pathway. duke.eduuniprot.org

The native substrate is essential for determining the Michaelis-Menten parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity), which characterize the efficiency and catalytic rate of an enzyme. For LpxC, the enzyme that catalyzes the committed step in lipid A synthesis, kinetic studies with its substrate are fundamental. uniprot.org While specific Km and Vmax values for UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc with P. aeruginosa LpxC are determined in individual research settings, studies on the closely related Escherichia coli LpxC and its physiological substrate, UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc, provide a comparative framework.

Research has shown that the presence of the R-3-hydroxyacyl chain is critical for substrate binding and catalysis. The Km for the acylated substrate is significantly lower (indicating higher affinity) than for UDP-GlcNAc, which lacks the acyl chain. duke.edu For instance, the Km of a surrogate substrate for E. coli LpxC was found to be 367 µM, whereas the natural substrate had a Km of 2 µM, underscoring the importance of the native structure for optimal enzyme interaction. nih.gov

EnzymeSubstrateKm (µM)kcat (s⁻¹) / VmaxOrganism
LpxCNatural Substrate (UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc)21.5 s⁻¹Escherichia coli
LpxCSurrogate Substrate3670.36 s⁻¹Escherichia coli
LpxDUDP-3-O-((3R)-hydroxytetradecanoyl)-alpha-D-glucosamine2.523 s⁻¹ (kcat)Escherichia coli

This table presents kinetic data for LpxC with different substrates and for LpxD, another enzyme in the lipid A pathway, to illustrate typical parameter ranges. Data sourced from multiple studies. nih.govuniprot.org

The reaction catalyzed by LpxA, the acylation of UDP-GlcNAc, is thermodynamically unfavorable and reversible. uniprot.org The subsequent deacetylation of its product, UDP-3-O-(R-3-hydroxyacyl)-GlcNAc, by LpxC is the first irreversible and committed step in the pathway. duke.eduuniprot.orguniprot.org Therefore, analyzing the reaction rate of LpxC is crucial for understanding the regulation of lipid A production. uniprot.org

Studies have demonstrated that the ester-linked R-3-hydroxymyristoyl chain in the E. coli substrate increases the catalytic efficiency (kcat/KM) by a factor of 5 x 106 compared to the non-acylated UDP-GlcNAc. uniprot.orgnih.gov This highlights the profound impact of the acyl chain on the reaction rate. Furthermore, research into the regulation of LpxC has shown that when lipid A synthesis is inhibited, the Vmax of the deacetylase can increase 5- to 10-fold in cell extracts, without a significant change in the Km for its substrate. uniprot.org This suggests a regulatory mechanism that involves increasing the amount of LpxC protein rather than altering its intrinsic catalytic properties. uniprot.org

Substrate for In Vitro Enzymatic Assays

This compound is a classic chemical tool used as a substrate in a variety of in vitro enzymatic assays designed to measure the activity of LpxC and to screen for its inhibitors. nih.govebi.ac.uk The development of reliable chemical synthesis methods for this complex molecule has been crucial for its availability in sufficient quantities for these assays. nih.govnih.gov

Various assay formats have been developed to monitor LpxC activity. Spectrophotometric analyses are used to measure the inhibition of LpxC by potential drug candidates. ebi.ac.uk In one approach, a surrogate substrate is used, and the deacetylation product's free amine is derivatized with fluorescamine, generating a fluorescent signal that can be measured. nih.gov

More recently, high-throughput mass spectrometry (HTS-MS) has emerged as a powerful tool. nih.gov These assays directly measure the native LpxC substrate and its deacetylated product, providing a ratiometric readout that minimizes interference. nih.gov An HTS-MS assay using the RapidFire platform was successfully used to screen over 700,000 compounds for LpxC inhibitors, demonstrating the robustness of this technique for large-scale drug discovery campaigns. nih.gov

Application in Structural Biology Investigations

The compound has been pivotal in structural biology for understanding enzyme-substrate interactions at the atomic level. The crystal structure of E. coli LpxA has been solved in complex with this compound at a resolution of 1.85 Å. These structural data provide a detailed view of how the substrate binds to the active site of the enzyme. Such information is invaluable for understanding the catalytic mechanism and for the rational design of potent and specific enzyme inhibitors. duke.edu The structures confirm that the majority of the substrate binding energy is derived from the interaction between the enzyme and the acyl chain of the substrate. duke.edu

Development of High-Throughput Screening Assays

The essential role of LpxC in Gram-negative bacteria makes it a prime target for novel antibiotics. uniprot.orgduke.edu Consequently, there is a significant focus on developing high-throughput screening (HTS) assays to identify LpxC inhibitors. This compound and its analogs are the key substrates in these assays. nih.govnih.gov

Homogeneous fluorescence-based assays have been designed for HTS, overcoming the limitations of older methods that required cumbersome separation steps. nih.gov While these may use surrogate substrates, the IC50 values obtained for inhibitors are comparable to those measured using the natural substrate. nih.gov Furthermore, the development of robust HTS-MS assays has proven to be a valuable and reliable platform for screening vast compound libraries to find novel antibacterial agents targeting LpxC. nih.gov

Future Research Perspectives

Elucidation of Regulatory Mechanisms Governing UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc Levels

The cellular concentration of this compound is tightly controlled, as imbalances in the Lipid A pathway can be toxic to the bacterium. Future research will need to focus on a multi-pronged approach to fully understand these regulatory networks.

Key areas of investigation include:

Transcriptional and Post-Translational Regulation: While it is known that the enzyme LpxC, which consumes this compound, is regulated by proteolysis via the FtsH protease, the specific signals that trigger this degradation are not fully understood. Investigating the upstream signaling cascades that respond to the accumulation of Lipid A precursors will be crucial.

Substrate Availability: The synthesis of this compound is dependent on the availability of two precursor molecules: UDP-N-acetylglucosamine (UDP-GlcNAc) and (R)-3-hydroxydecanoyl-acyl carrier protein (ACP). The pools of these precursors are linked to central carbon metabolism and fatty acid biosynthesis, respectively. Future studies should aim to quantify the flux through these feeder pathways and determine how environmental cues and cellular metabolic status influence the precursor supply for Lipid A synthesis.

Feedback Inhibition: A critical area for future exploration is the potential for allosteric regulation of the enzyme LpxA, which produces this compound, by downstream products of the Lipid A pathway. Identifying feedback inhibition loops would provide a more complete picture of how the cell maintains homeostasis within this essential pathway.

Further Characterization of Enzyme Dynamics and Intermediates

The enzymes responsible for the synthesis and immediate downstream processing of this compound—LpxA and LpxC—are central to understanding the pathway's flow. While static crystal structures have provided significant insights, a deeper understanding of their dynamic behavior is needed.

Future research should employ advanced biophysical techniques to probe the conformational changes these enzymes undergo during their catalytic cycles. Time-resolved crystallography and single-molecule techniques could capture transient intermediate states, providing a more complete movie of the enzymatic reactions. For instance, the reaction catalyzed by LpxA is thermodynamically unfavorable, and it is the subsequent, irreversible reaction of LpxC that drives the pathway forward. nih.gov Detailed kinetic analysis, including pre-steady-state kinetics, will be essential to dissect the individual steps of catalysis, such as substrate binding, product release, and the conformational changes that accompany these events. nih.gov This will be particularly important for understanding the slow, tight-binding inhibition mechanism observed for some LpxC inhibitors. nih.gov

Exploration of Novel Synthetic Pathways for Analogues

The ability to synthesize this compound and its analogues is critical for biochemical assays, structural studies, and as starting points for inhibitor design. researchgate.net While a reliable and efficient chemical synthesis has been developed, it is a complex, multi-step process due to the challenging construction of the pyrophosphate linkage. nih.gov

Future research should focus on two main avenues:

Optimizing Chemical Synthesis: Exploring new coupling reagents and protecting group strategies could further improve the yield and efficiency of the current chemical synthesis. nih.gov This would make the compound and its analogues more accessible for research.

Developing Chemoenzymatic Pathways: A promising alternative is the development of chemoenzymatic methods. This approach would leverage the high specificity of enzymes to construct the core structure, potentially simplifying the synthesis and allowing for the creation of a wider range of analogues with modifications to the sugar, the acyl chain, or the uridine (B1682114) moiety.

These synthetic analogues are invaluable tools for probing enzyme-substrate interactions and can serve as potential inhibitors of the Lipid A pathway. nih.gov

Advanced Structural Studies of Enzyme-Ligand Interactions

High-resolution structural information is the cornerstone of structure-based drug design. While crystal structures of P. aeruginosa LpxA in its apo form, in complex with its substrate UDP-GlcNAc, and with its product this compound have been determined, further studies are warranted. acs.orgnih.gov

Future research should prioritize obtaining high-resolution crystal structures of P. aeruginosa LpxC in complex with its native substrate, this compound. This would provide a precise blueprint of the active site interactions and guide the design of highly specific inhibitors. Additionally, co-crystallization studies with novel synthetic analogues and inhibitors will be essential to validate binding modes and understand the molecular basis of their potency and specificity. researchgate.netnih.govresearchgate.net These studies have revealed that key residues, such as Met169 in LpxA, act as a "hydrocarbon ruler," dictating the specific length of the acyl chain that is incorporated. acs.org Advanced techniques like cryo-electron microscopy (cryo-EM) could also be employed to study larger enzyme complexes and their interactions with other proteins in the pathway.

Systems Biology Approaches to Lipid A Biosynthesis Network

To fully appreciate the role of this compound, it must be studied within the context of the entire cellular network. Systems biology offers a powerful framework for integrating diverse datasets to create predictive models of metabolic pathways.

Future research should aim to develop a comprehensive systems-level model of the Lipid A biosynthesis pathway in P. aeruginosa. researchgate.netnih.gov This would involve:

Quantitative "Omics" Data: Generating quantitative data on the transcriptome, proteome, and metabolome under various growth conditions and upon perturbation (e.g., antibiotic treatment). This would include precise measurements of the cellular levels of this compound and its precursors.

Metabolic Flux Analysis: Using techniques like stable isotope labeling to measure the flow of metabolites through the Lipid A pathway and its interconnected metabolic networks.

Computational Modeling: Integrating these datasets into a computational model that can simulate the behavior of the pathway, predict bottlenecks, and identify key points of regulation. nih.gov

Such a model would not only enhance our fundamental understanding of this essential pathway but also provide a powerful in silico platform for identifying and prioritizing new drug targets and predicting the effects of potential inhibitors on the entire bacterial system.

Q & A

Q. How can structural insights into LpxA’s interaction with this compound guide experimental design?

  • Methodological Answer : X-ray crystallography of LpxA-substrate complexes (e.g., PDB entries from E. coli or Leptospira interrogans) reveals critical residues (e.g., H125 and G143 in E. coli) that stabilize the oxyanion intermediate . Mutagenesis studies targeting these residues, combined with enzymatic assays (e.g., steady-state kinetics using UDP-GlcNAc analogs), can elucidate catalytic mechanisms and substrate specificity .

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